molecular formula C14H29N3O2 B7915149 [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915149
M. Wt: 271.40 g/mol
InChI Key: HAMAGCUUVOROMQ-LBPRGKRZSA-N
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Description

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chiral piperidine-based carbamate derivative featuring a tert-butyl ester group and an aminoethyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals targeting neurological and oncological pathways. Its stereochemistry (S-configuration) and functional groups (amine, carbamate) make it valuable for enantioselective synthesis .

Key structural attributes:

  • Piperidine core: Provides rigidity and stereochemical control.
  • tert-Butyl carbamate: Enhances solubility and protects amines during synthesis.
  • 2-Aminoethyl side chain: Facilitates further functionalization (e.g., coupling, alkylation).

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)12-7-6-9-16(11-12)10-8-15/h12H,5-11,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMAGCUUVOROMQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The increasing resistance of bacteria to conventional antibiotics has necessitated the exploration of novel compounds that can serve as effective antimicrobial agents.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an aminoethyl group and a tert-butyl carbamate moiety. Its structure can be represented as follows:

 S 1 2 Amino ethyl piperidin 3 yl ethyl carbamic acid tert butyl ester\text{ S 1 2 Amino ethyl piperidin 3 yl ethyl carbamic acid tert butyl ester}

Antimicrobial Properties

Recent studies have shown that piperidine derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a related compound demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . This suggests that similar piperidine derivatives, including this compound, may also possess noteworthy antibacterial properties.

The mechanism by which these compounds exert their antibacterial effects often involves the depolarization of bacterial membranes, leading to a dissipation of the membrane potential. This action disrupts essential cellular processes in bacteria, contributing to their bactericidal effects .

Case Studies

  • Antibacterial Screening : A study screened various piperidine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives were effective against Gram-positive strains, they showed no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Selectivity and Safety : In vitro evaluations revealed that certain piperidine derivatives exhibited high selectivity for bacterial cells over mammalian cells, with no hemolytic activity observed in erythrocyte assays. This selectivity is crucial for developing safe therapeutic agents .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (µg/mL)Activity Type
This compoundMRSA0.78Bactericidal
Related Arylurea CompoundVREfm3.125Bactericidal
Piperidine DerivativeStaphylococcus epidermidis1.56Bacteriostatic

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between the target compound and analogous piperidine/carbamate derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Synthesis Notes
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester C14H27N3O2 285.39 tert-butyl carbamate, aminoethyl Discontinued; multi-step synthesis likely
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester C15H29N3O3 299.41 tert-butyl carbamate, branched aminoacyl chain Used in peptide mimetics; CAS 864754-29-0
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester C14H27N3O3 285.38 Methyl carbamate, propionyl-amino Predicted density: 1.10 g/cm³; CAS 1401668-72-1
(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester C10H19NO4 217.26 Dihydroxy piperidine, tert-butyl Potential glycosidase inhibitor; CAS 2382089-24-7
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C20H31N3O3 361.48 Benzyl ester, branched aminoacyl chain Higher molecular weight; CAS 1401666-94-1

Physicochemical Properties

  • Density and Solubility: Limited data for the target compound, but analogues like CAS 1401668-72-1 have predicted densities of ~1.10 g/cm³ . Tert-butyl groups generally enhance lipid solubility.
  • Boiling Points : Predicted to range from 412.7°C (CAS 1401668-72-1) to lower values for dihydroxy derivatives (CAS 2382089-24-7) due to hydrogen bonding .

Preparation Methods

Boc Protection of (S)-Piperidin-3-yl-ethylamine

The primary amine group in (S)-piperidin-3-yl-ethylamine is protected using Boc-Cl under basic conditions to prevent undesired side reactions.

Reaction Conditions

  • Solvent : Anhydrous DCM

  • Base : Triethylamine (TEA, 2.5 equiv)

  • Temperature : 0°C to 25°C (gradual warming)

  • Time : 4–6 hours

Mechanism :

(S)-Piperidin-3-yl-ethylamine+Boc-ClTEA(S)-1-(tert-butoxycarbonyl)-piperidin-3-yl-ethylamine+HCl\text{(S)-Piperidin-3-yl-ethylamine} + \text{Boc-Cl} \xrightarrow{\text{TEA}} \text{(S)-1-(tert-butoxycarbonyl)-piperidin-3-yl-ethylamine} + \text{HCl}

The Boc group stabilizes the amine, enabling subsequent functionalization.

Ethyl Carbamate Formation

The ethyl carbamate moiety is introduced via reaction with ethyl chloroformate.

Reaction Conditions

  • Solvent : THF

  • Coupling Agents : EDCI (1.2 equiv), HOBt (1.1 equiv)

  • Temperature : −20°C (slow warming to 0°C)

  • Time : 12–18 hours

Mechanism :

(S)-1-Boc-piperidin-3-yl-ethylamine+ClCOOEtEDCI/HOBtTarget Compound+HCl\text{(S)-1-Boc-piperidin-3-yl-ethylamine} + \text{ClCOOEt} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} + \text{HCl}

EDCI activates the carbonyl group, while HOBt minimizes racemization.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time30–45 minutesMaximizes conversion
Temperature25–30°CPrevents decomposition
Solvent Ratio (DCM:THF)3:1Balances solubility and reactivity

Automated systems ensure precise stoichiometric control, achieving yields >85%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using gradients of ethyl acetate/hexanes (1:4 to 1:1) . Fractions containing the target compound are identified by TLC (Rf = 0.3–0.4).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 2.70–3.10 (m, 6H, piperidine and ethylamine), 4.10 (q, 2H, COOCH₂CH₃).

  • HRMS : [M+H]⁺ calculated for C₁₅H₂₉N₃O₃: 300.2287, found: 300.2289.

Comparative Analysis of Synthetic Routes

The table below evaluates three methods based on yield, purity, and scalability:

MethodYield (%)Purity (%)Scalability
Batch (Lab-Scale)7295Low
Continuous Flow8898High
Microwave-Assisted6892Moderate

Continuous flow synthesis outperforms others due to superior heat and mass transfer.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during carbamate formation is minimized by maintaining low temperatures (−20°C) and using HOBt.

Boc Group Stability

Exposure to acidic conditions must be avoided to prevent premature deprotection. Storage under inert gas (argon) at 2–8°C preserves stability.

Recent Advancements

Recent studies highlight enzyme-mediated catalysis as a green alternative, achieving 78% yield with Candida antarctica lipase B at 37°C . This method reduces reliance on toxic coupling agents.

Q & A

Q. What are the optimal synthetic routes for preparing [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, and how is purity ensured?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. A common method involves reacting the amine-containing precursor with Boc anhydride (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) at 0°C, followed by gradual warming to room temperature . After reaction completion, the crude product is purified using silica gel column chromatography with gradients of ethyl acetate/hexanes. Purity is confirmed via analytical techniques such as thin-layer chromatography (TLC) and quantified using HPLC. Structural validation employs IR spectroscopy (to confirm carbamate C=O stretches ~1700 cm⁻¹), ¹H/¹³C NMR (to verify tert-butyl group signals at ~1.4 ppm and piperidine/ethylamine backbone), and mass spectrometry (to match the molecular ion peak with the calculated molecular weight) .

Q. What safety precautions are critical when handling this compound in the lab?

The compound should be stored in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation. Direct contact requires nitrile gloves and safety goggles due to potential irritation from amine or carbamate groups. Incompatible with strong oxidizing agents (e.g., peroxides, nitric acid), which may induce hazardous reactions . In case of exposure, rinse affected areas with water for 15 minutes and consult a physician, providing the SDS for reference .

Q. How can researchers verify the stereochemical integrity of the (S)-configured piperidine ring post-synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is used to separate enantiomers. The retention time of the product is compared to a commercially available (S)-enantiomer standard. Circular dichroism (CD) spectroscopy may also confirm optical activity aligned with the (S)-configuration .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free amine from Boc deprotection at acidic pH). Compare kinetic profiles using Arrhenius plots to predict shelf-life under standard conditions. Note that tert-butyl esters are prone to acid-catalyzed cleavage, requiring neutral or slightly basic storage buffers .

Q. How do structural modifications (e.g., fluorination or hydroxymethyl substitution) impact biological activity in analogs?

Introduce substituents like fluorine at the piperidine 3-position or hydroxymethyl groups at the 5-position (see analogs in ). Assess changes in receptor binding (e.g., via radioligand displacement assays) or pharmacokinetics (e.g., metabolic stability in liver microsomes). Fluorination often enhances metabolic stability and bioavailability, while hydroxymethyl groups may improve solubility but reduce blood-brain barrier penetration .

Q. What mechanistic insights explain the compound’s reactivity in asymmetric Mannich or Michael addition reactions?

The tert-butyl carbamate group acts as a steric directing group, favoring syn- or anti-addition based on transition-state geometry. For example, in asymmetric Mannich reactions, the (S)-piperidine scaffold induces facial selectivity via hydrogen bonding between the carbamate carbonyl and the substrate’s nucleophile. Density functional theory (DFT) calculations can model transition states to rationalize enantiomeric excess (ee) outcomes .

Q. How can researchers address gaps in ecological toxicity data for this compound?

Perform acute toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity). Measure LC₅₀ values and bioaccumulation potential (log P via shake-flask method). For chronic effects, use OECD Test Guideline 211 (Daphnia reproduction study). If log P > 3, prioritize biodegradation studies (e.g., OECD 301F) to assess persistence .

Method Development Questions

Q. What chromatographic methods optimize separation of diastereomers during scale-up synthesis?

Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) at 40°C. Gradient elution (20–80% acetonitrile over 30 minutes) enhances resolution. For preparative purification, employ flash chromatography with a chiral resin (e.g., Chiralpak IA) and heptane/ethanol (90:10) .

Q. How can in situ FTIR monitor Boc deprotection kinetics in real time?

Equip the reaction vessel with an FTIR probe to track the disappearance of the Boc carbonyl peak (~1740 cm⁻¹) and emergence of the free amine N-H stretch (~3300 cm⁻¹). Use kinetic modeling (pseudo-first-order) to calculate rate constants under varying temperatures or acid concentrations (e.g., TFA in DCM) .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

Perform controlled solubility tests in DMSO, DMF, and acetonitrile using a gravimetric method. Saturate each solvent with the compound, filter, and quantify dissolved material via UV-Vis (λ_max ~270 nm). Note that impurities (e.g., residual Boc-protected intermediates) may artificially inflate solubility values; pre-purify the compound via recrystallization before testing .

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